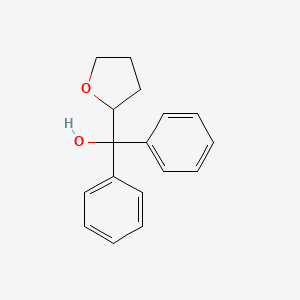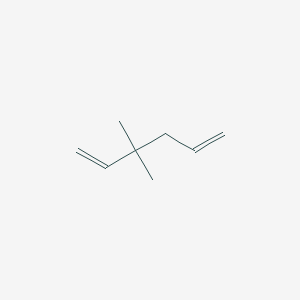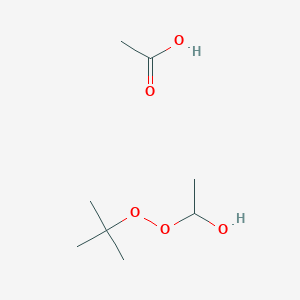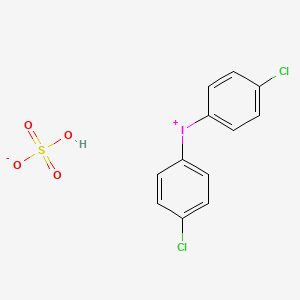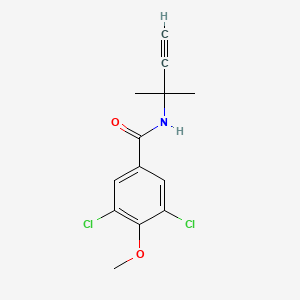![molecular formula C14H26O B14702296 9-Pentylbicyclo[3.3.1]nonan-9-ol CAS No. 21914-97-6](/img/structure/B14702296.png)
9-Pentylbicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Pentylbicyclo[331]nonan-9-ol is a bicyclic organic compound with a unique structure that includes a nonane ring system substituted with a pentyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Pentylbicyclo[3.3.1]nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydroboration of 1,5-cyclooctadiene followed by oxidation to introduce the hydroxyl group. The reaction conditions often include the use of borane-tetrahydrofuran complex and subsequent oxidation with hydrogen peroxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the cyclization and functionalization steps.
Chemical Reactions Analysis
Types of Reactions
9-Pentylbicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products
Oxidation: Formation of 9-pentylbicyclo[3.3.1]nonan-9-one or corresponding carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
9-Pentylbicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Pentylbicyclo[3.3.1]nonan-9-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 9-Ethylbicyclo[3.3.1]nonan-9-ol
- 9-Methylbicyclo[3.3.1]nonan-9-ol
- 9-Propylbicyclo[3.3.1]nonan-9-ol
Uniqueness
9-Pentylbicyclo[331]nonan-9-ol is unique due to the presence of the pentyl group, which provides distinct steric and electronic properties compared to its ethyl, methyl, and propyl analogs
Properties
CAS No. |
21914-97-6 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
9-pentylbicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-11-14(15)12-7-5-8-13(14)10-6-9-12/h12-13,15H,2-11H2,1H3 |
InChI Key |
YCVZZDQTZAUFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C2CCCC1CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


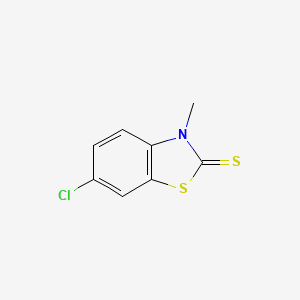
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
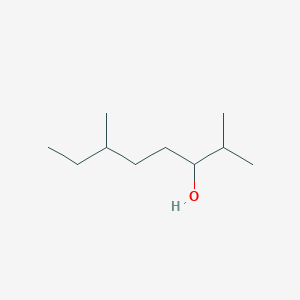

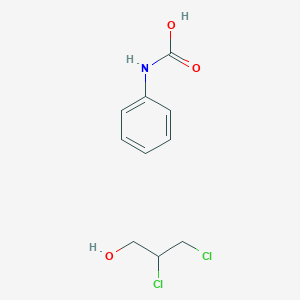
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)
